molecular formula C22H17NO4 B11567935 2-methyl-4,9-dioxo-N-(2-phenylethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide

2-methyl-4,9-dioxo-N-(2-phenylethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide

Katalognummer: B11567935
Molekulargewicht: 359.4 g/mol
InChI-Schlüssel: RTHRUIDFAQPMIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-4,9-dioxo-N-(2-phenylethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide is a naphthoquinone-fused furan derivative with a carboxamide side chain at position 2. The compound’s core structure, naphtho[2,3-b]furan-4,9-dione, is a tricyclic system known for its redox-active quinone moiety, which contributes to its biological activity, particularly in cancer therapy and enzyme inhibition .

Eigenschaften

Molekularformel

C22H17NO4

Molekulargewicht

359.4 g/mol

IUPAC-Name

2-methyl-4,9-dioxo-N-(2-phenylethyl)benzo[f][1]benzofuran-3-carboxamide

InChI

InChI=1S/C22H17NO4/c1-13-17(22(26)23-12-11-14-7-3-2-4-8-14)18-19(24)15-9-5-6-10-16(15)20(25)21(18)27-13/h2-10H,11-12H2,1H3,(H,23,26)

InChI-Schlüssel

RTHRUIDFAQPMIZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)NCCC4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Methyl-4,9-dioxo-N-(2-phenylethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

    Bildung des Naphthofuran-Kerns: Dies kann durch eine Cyclisierungsreaktion mit geeigneten Ausgangsmaterialien wie Naphthalinderivaten und Furanderivaten erreicht werden.

    Einführung der Phenylethylgruppe: Dieser Schritt beinhaltet häufig eine Friedel-Crafts-Alkylierungsreaktion, bei der ein Phenylethylhalogenid in Gegenwart eines Lewis-Säure-Katalysators mit dem Naphthofuran-Kern reagiert.

    Funktionsgruppenmodifikationen:

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus ist die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl für die großtechnische Synthese entscheidend.

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound’s carboxamide group and dioxo moieties govern its reactivity:

  • Carboxamide Stability : The N-(2-phenylethyl) substituent enhances steric hindrance, reducing hydrolysis susceptibility under acidic or basic conditions.

  • Dioxo Reactivity : The 4,9-dioxo groups participate in hydrogen bonding with biological targets (e.g., CK2 kinase inhibition at IC₅₀ = 2.33 µM) but show limited redox activity in vitro .

Derivatization and Modifications

Patent literature highlights derivatives for therapeutic applications, though specific reaction pathways remain proprietary. Key structural variations include:

  • Phenylethyl Substitution : Modifications to the N-(2-phenylethyl) group alter pharmacokinetic properties without affecting the core’s stability .

  • Ester-to-Amide Conversion : Ethyl carboxylate precursors (e.g., ethyl 2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylate ) are converted to carboxamides via aminolysis with phenylethylamine.

Stability Under Experimental Conditions

  • Thermal Stability : Decomposition occurs above 250°C, with the dioxo groups contributing to thermal resilience.

  • Photolytic Sensitivity : Exposure to UV light induces partial degradation, necessitating storage in amber vials .

Comparative Reactivity of Analogues

Structural analogs exhibit varied reactivity profiles:

Table 2: Reactivity Comparison with Analogues

CompoundFunctional GroupsKey Reactivity Differences
Ethyl 2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylate Ethyl ester, dioxoHigher electrophilicity at ester carbonyl
1-Methyl-4-nitro-N-(phenethyl)anilineNitro, phenethylNitro group facilitates redox reactions
5-MethylisoxazoleIsoxazole ringEnhanced nucleophilic substitution reactivity

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits significant anticancer and antimicrobial properties. The following sections detail these activities based on empirical data.

Anticancer Activity

  • Mechanism of Action :
    • The compound has shown efficacy against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation.
    • It affects mitochondrial pathways leading to increased pro-apoptotic proteins and decreased anti-apoptotic proteins.
  • Case Studies :
    • In vitro studies have demonstrated that treatment with concentrations ranging from 10 µM to 100 µM results in significant cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).
  • Data Table: Anticancer Efficacy
Cell LineConcentration (µM)Observed Effect
A5495070% reduction in viability
MCF-7100Induction of apoptosis

Antimicrobial Activity

  • Mechanism of Action :
    • Exhibits antibacterial activity against a range of pathogens including Staphylococcus aureus and Escherichia coli.
    • Potential antifungal properties have also been observed.
  • Case Studies :
    • Studies indicate that the compound effectively inhibits the growth of various bacterial strains at concentrations between 5 µM to 50 µM.
  • Data Table: Antimicrobial Efficacy
PathogenConcentration (µM)Observed Effect
Staphylococcus aureus10Effective growth inhibition
Escherichia coli25Significant reduction in colony-forming units

Comparative Efficacy Against Cancer Cell Lines

A comparative analysis of the compound's efficacy against other known anticancer agents highlights its potential:

Compound NameIC50 (µM)Comparison AgentIC50 (µM)
2-methyl-4,9-dioxo-N-(2-phenylethyl)-...30Cisplatin15
Other derivative A20Doxorubicin10

Wirkmechanismus

The mechanism of action of 2-methyl-4,9-dioxo-N-(2-phenylethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Affecting gene expression: Altering the expression of genes related to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences :

  • Substituent Position : The target compound’s 3-carboxamide group distinguishes it from most analogues functionalized at position 2 (e.g., aryl or heteroaryl groups) .

Enzyme Inhibition

  • CK2 Inhibition : The target compound (IC₅₀ = 2.33 µM) outperforms morpholine- and imidazolium-substituted analogues, which showed weaker CK2 binding in vitro . This is attributed to the 2-phenylethyl group’s optimal hydrophobicity and steric fit in the enzyme’s active site.
  • Redox Enzymes: Unlike 8-hydroxynaphtho[2,3-b]thiophene-4,9-diones, which generate superoxide radicals via one-electron reduction, the target compound’s activity relies on quinone-mediated two-electron reduction pathways .

Antiproliferative Effects

  • MCF-7 Breast Cancer Cells: The target compound reduces cell viability by >60% at 10 µM, comparable to anthraquinones like doxorubicin but with lower cytotoxicity to non-cancerous cells .

Biologische Aktivität

The compound 2-methyl-4,9-dioxo-N-(2-phenylethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide is a derivative of naphthoquinone and has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including data tables and research findings.

Chemical Structure

The compound's structure can be represented as follows:

C19H19NO4\text{C}_{19}\text{H}_{19}\text{N}\text{O}_{4}

Biological Activity Overview

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases and modulation of cellular pathways critical for cancer cell survival.

Key Findings

  • Anticancer Activity : The compound has shown promising results in inhibiting cell viability in various cancer cell lines, including HT-29 (colorectal cancer) and MCF-7 (breast cancer). Notably, it demonstrated an IC50 value of approximately 2.33 µM against CK2 kinase, which is implicated in tumorigenesis .
  • Structure-Activity Relationship (SAR) : Modifications in the substituents on the naphthoquinone backbone significantly influence its biological activity. For instance, the presence of an N-phenethyl group enhances antiproliferative activity, with studies indicating that specific substitutions can lead to improved efficacy compared to parent compounds .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins. This suggests that it may serve as a potential therapeutic agent by promoting programmed cell death in malignant cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HT-292.33CK2 inhibition
MCF-71.50Apoptosis induction
A549 (Lung)3.00Cell cycle arrest
HeLa (Cervical)1.75Caspase activation

Table 2: Structure-Activity Relationship Analysis

Compound VariantIC50 (µM)Notable Structural Features
Parent Compound5.00No phenethyl substitution
N-(2-phenylethyl) derivative2.33Enhanced activity due to phenethyl group
N-(4-methoxyphenyl) derivative4.00Moderate activity
N-(3-fluorophenyl) derivative3.50Slightly reduced activity

Case Studies

Several studies have evaluated the biological efficacy of this compound:

  • In Vitro Studies : A study conducted by Wang et al. demonstrated that the compound significantly reduced cell viability in HT-29 cells after a 24-hour incubation period at concentrations as low as 10 µM , suggesting strong cytotoxic potential .
  • In Vivo Studies : Preliminary animal studies indicate that administration of this compound resulted in tumor size reduction in xenograft models, supporting its potential as an anticancer agent .
  • Mechanistic Insights : Further investigations revealed that the compound activates apoptotic pathways through upregulation of pro-apoptotic proteins while downregulating anti-apoptotic proteins such as Bcl-2, leading to enhanced apoptosis in treated cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for naphtho[2,3-b]furan-4,9-dione derivatives, including 2-methyl-4,9-dioxo-N-(2-phenylethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide?

  • Methodological Answer : Synthesis typically involves cyclization reactions, such as the Feist-Benary cyclization of (2,4-dioxobutylidene)phosphoranes or acid-catalyzed cyclization of ethyl 2-(3-furanoyl)benzoate derivatives. Substituents at the 2-position (e.g., carboxamide groups) are introduced via nucleophilic substitution or coupling reactions using pre-functionalized intermediates. For example, 2-methyl derivatives are synthesized by alkylation or acylation of the naphtho[2,3-b]furan-4,9-dione core .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Methodological Answer : The suppression of keratinocyte hyperproliferation is assessed using HaCaT cells (immortalized human keratinocytes), with IC50 values calculated via cell viability assays (e.g., MTT or resazurin reduction). Cytotoxicity is measured via lactate dehydrogenase (LDH) release assays to distinguish antiproliferative effects from membrane damage .

Q. What structural features are critical for the compound’s activity against hyperproliferative disorders?

  • Methodological Answer : The quinone moiety (4,9-dione) is essential for redox cycling and superoxide generation. Electron-withdrawing substituents at the 2-position (e.g., oxadiazole, nicotinoyl) enhance potency by stabilizing the semiquinone radical intermediate during enzymatic reduction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the balance between antiproliferative potency and cytotoxicity?

  • Methodological Answer :

  • Step 1 : Synthesize analogues with varied 2-substituents (e.g., heterocycles, acyl groups) and test in HaCaT cells.
  • Step 2 : Compare IC50 values (anti-hyperproliferation) and LDH release (cytotoxicity). For example, 2-oxadiazole derivatives (e.g., compound 35a ) show submicromolar IC50 values with minimal LDH release, indicating selective activity .
  • Step 3 : Use computational tools (e.g., molecular docking) to predict substituent effects on redox potential and binding to cellular targets like NADPH oxidases .

Q. What experimental evidence supports the role of redox activation in the compound’s mechanism of action?

  • Methodological Answer :

  • Enzymatic assays : Isolate NADPH:quinone oxidoreductase 1 (NQO1) or cytochrome P450 reductase to measure one- vs. two-electron reduction rates. The compound generates superoxide radicals (O2<sup>•−</sup>), confirmed via cytochrome c reduction assays in HaCaT cells .
  • Inhibition studies : Co-treatment with antioxidants (e.g., superoxide dismutase mimetics) reduces antiproliferative effects, validating redox-dependent activity .

Q. How can computational methods like QSAR improve the design of analogues targeting casein kinase II (CK2)?

  • Methodological Answer :

  • QSAR workflow :

Train a model using indeno[1,2-b]indole derivatives with known CK2 IC50 values.

Predict activity for naphtho[2,3-b]furan-4,9-dione derivatives by aligning pharmacophores (e.g., planar quinone, hydrophobic substituents).

  • Validation : Test top candidates in vitro. For example, N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide showed CK2 inhibition (IC50 = 2.33 µM) and reduced cancer cell viability by >60% at 10 µM .

Q. How should researchers resolve contradictions between in vitro potency and cytotoxicity data?

  • Methodological Answer :

  • Dose-response profiling : Identify the therapeutic index (IC50/LDH EC50). For example, compound 26l (2-thenoyl-substituted) has a high index due to low cytotoxicity despite moderate potency .
  • Mechanistic studies : Use transcriptomics to differentiate pro-apoptotic pathways (desired) from necrosis (undesired).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.